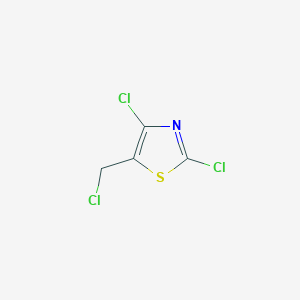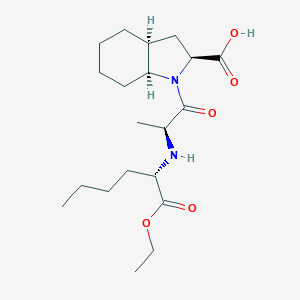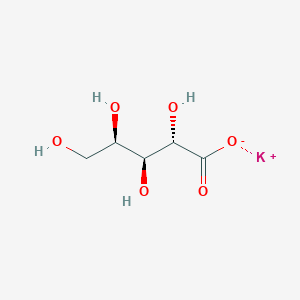
D-赖克斯酸钾
描述
Potassium D-lyxonate is a chemical compound with the molecular formula C5H10KO6 It is the potassium salt of D-lyxonic acid, a derivative of the sugar D-lyxose
科学研究应用
Potassium D-lyxonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential antiviral properties.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
作用机制
Target of Action
Potassium D-lyxonate is a potassium salt of D-lyxonic acid Potassium salts often interact with various cellular processes, primarily through their role in maintaining cell membrane potential and contributing to the osmotic balance .
Mode of Action
Potassium salts typically function by participating in the regulation of fluid balance, nerve signals, and muscle contractions .
Pharmacokinetics
Potassium salts are generally well-absorbed in the body and excreted through the kidneys .
Result of Action
Potassium salts are known to play a crucial role in maintaining cellular function, including the regulation of heart rhythm, muscle function, and nerve transmission .
Action Environment
The action, efficacy, and stability of Potassium D-lyxonate can be influenced by various environmental factors. For instance, the storage temperature and moisture levels can affect the stability of the compound . Furthermore, the physiological environment, such as the presence of other ions in the body, can also impact the action and efficacy of potassium salts .
生化分析
Biochemical Properties
It is known that the compound can be prepared from galactose . The first step involves obtaining potassium lyxonate in 64% yield
Cellular Effects
Changes in extracellular potassium can initiate signaling processes vital for survival, such as insulin signaling . More extreme and chronic changes may lead to pathological states, such as acid-base disturbances and cardiac arrhythmia .
Molecular Mechanism
A study on potassium glycinate, a related compound, found that the potassium ions were doped into interstitial sites at low potassium doping concentrations .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
A study on L-lyxonate, a related compound, found that it is involved in a degradation pathway that ultimately produces α-ketoglutarate, an intermediate in the citric acid cycle .
Transport and Distribution
Potassium ions are known to be transported across cell membranes via a series of potassium channels and transporters .
Subcellular Localization
Potassium is the most abundant cation in plant cells, accounting for 2–10% of plant dry weight .
准备方法
Synthetic Routes and Reaction Conditions
Potassium D-lyxonate can be synthesized from D-galactose through a multi-step process. The first step involves the oxidation of D-galactose in the presence of potassium hydroxide and oxygen gas. The reaction is carried out in a solution of water and methanol at a temperature range of 30-45°C. The oxygen gas is bubbled through the solution while D-galactose is added slowly over a period of four hours. After the addition, the reaction continues for another two hours with periodic addition of methanol to compensate for evaporation. The solution is then diluted with methanol and stirred at room temperature for one day to yield potassium D-lyxonate .
Industrial Production Methods
Industrial production of potassium D-lyxonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with mechanical stirrers, reflux condensers, and dropping funnels to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity of the final product.
化学反应分析
Types of Reactions
Potassium D-lyxonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-lyxono-γ-lactone.
Reduction: Reduction reactions can convert it back to D-lyxose.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products
Oxidation: D-lyxono-γ-lactone.
Reduction: D-lyxose.
Substitution: Corresponding metal lyxonates.
相似化合物的比较
Similar Compounds
- Potassium D-gluconate
- Potassium D-mannonate
- Potassium D-galactonate
Uniqueness
Potassium D-lyxonate is unique due to its specific structure and properties derived from D-lyxose
属性
IUPAC Name |
potassium;(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3+,4+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMKJRYJAZFMNP-VGFCZBDGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635419 | |
| Record name | Potassium D-lyxonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78138-87-1 | |
| Record name | Potassium D-lyxonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



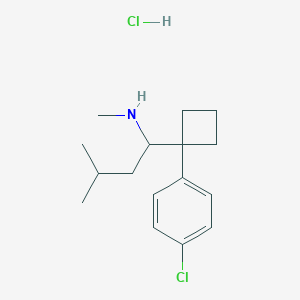
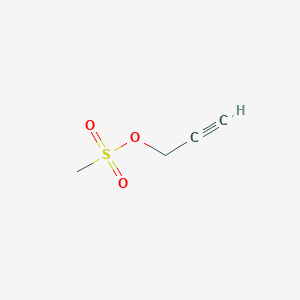
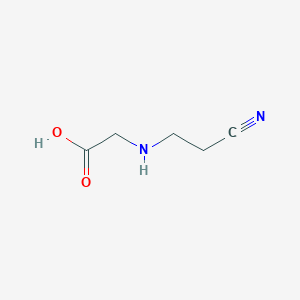
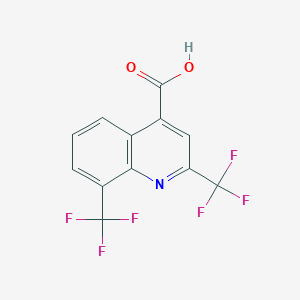
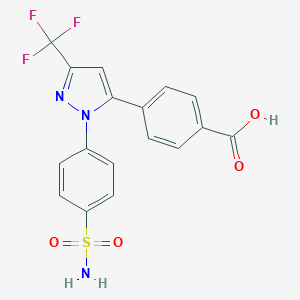
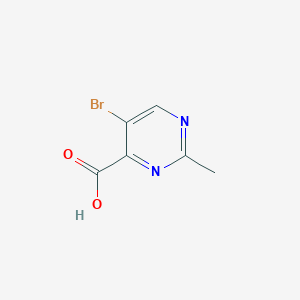
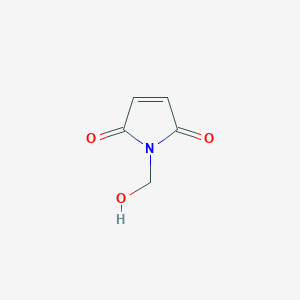
![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)
![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)
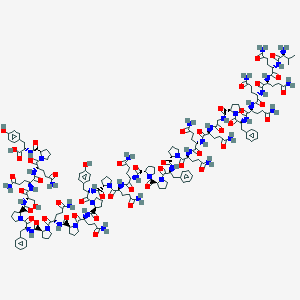
![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
